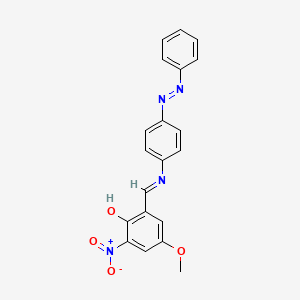
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is a unique organosulfur compound with the molecular formula C4H5Br2ClO2S It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide typically involves the bromination and chlorination of tetrahydrothiophene, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove halogen atoms or reduce the dioxide group.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions may involve nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield tetrahydrothiophene derivatives, while substitution can introduce various functional groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets through halogen bonding and sulfur interactions. These interactions can influence various biochemical pathways and enzyme activities, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene, 3,4-dibromo-, 1,1-dioxide: Lacks the chlorine atom but shares similar properties.
2-bromo-tetrahydro-thiophene-1,1-dioxide: Contains a single bromine atom and is structurally related.
3,4-Ethylenedioxy-substituted bithiophene- alt -thiophene- S,S -dioxide: Features ethylenedioxy substitution, providing different electronic properties.
Uniqueness
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
119885-07-3 |
|---|---|
Molekularformel |
C4H5Br2ClO2S |
Molekulargewicht |
312.41 g/mol |
IUPAC-Name |
3,4-dibromo-3-chlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Br2ClO2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
InChI-Schlüssel |
BPTGGFRVUKNIBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)(Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965573.png)

![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965608.png)

![(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11965634.png)

![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)
![3-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965674.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)

![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)
